molecular formula C12H21NO4 B13550240 tert-Butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate CAS No. 1280214-64-3

tert-Butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

Cat. No.: B13550240
CAS No.: 1280214-64-3
M. Wt: 243.30 g/mol
InChI Key: GFLBASJQJLQUMN-ULKQDVFKSA-N
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Description

tert-Butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[331]nonane-7-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group, a hydroxyl group, and an azabicyclo nonane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate typically involves the following steps:

    Formation of the bicyclic framework: This can be achieved through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and suitable catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This can include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The azabicyclo nonane framework provides a rigid structure that can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate is unique due to its specific combination of functional groups and its rigid bicyclic structure. This combination allows for specific interactions with biological targets and makes it a valuable compound for various applications in scientific research.

Properties

1280214-64-3

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-4-8-6-16-7-9(5-13)10(8)14/h8-10,14H,4-7H2,1-3H3/t8-,9+,10?

InChI Key

GFLBASJQJLQUMN-ULKQDVFKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2COC[C@H](C1)C2O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COCC(C1)C2O

Origin of Product

United States

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